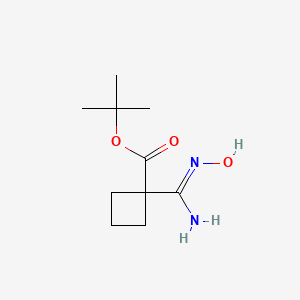

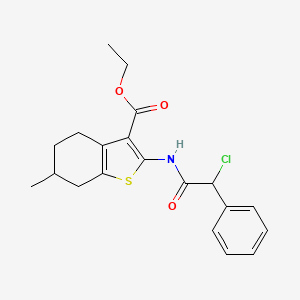

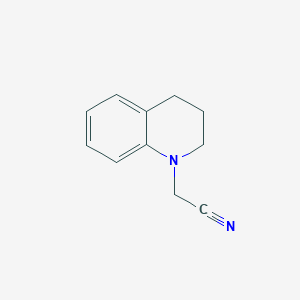

![molecular formula C21H20FNO5 B2935715 4-(2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl)-2-ethylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 904005-23-8](/img/structure/B2935715.png)

4-(2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl)-2-ethylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzo[f][1,4]oxazepine . Oxazepines are a family of unsaturated heterocycles containing seven atoms, with a nitrogen replacing a carbon at one position and an oxygen replacing a carbon at another .

Synthesis Analysis

While specific synthesis methods for this compound aren’t available, benzo[b][1,4]oxazepines can be synthesized by the reaction of 2-aminophenols with alkynones . This method involves the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The core structure is a benzo[f][1,4]oxazepine, which is a seven-membered ring with one oxygen and one nitrogen atom .Scientific Research Applications

PPAR Agonist for Metabolic Disorders

This compound has been identified as a triple-acting PPARα, -γ, and -δ agonist , which means it can potentially be used in the treatment of metabolic disorders such as diabetes and obesity . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. Agonists of PPARs have therapeutic roles in managing lipid levels, insulin sensitivity, and inflammatory responses.

Antitumor Properties

Compounds with similar structures have been used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer . The structural analogs of this compound could be synthesized and tested for their efficacy in inhibiting tumor growth and proliferation.

Aromatase Inhibitory Activity

Some derivatives of 1,3,5-triazines, which share a similar synthetic pathway with our compound, have shown significant aromatase inhibitory activity . Aromatase inhibitors are used as a treatment for breast and ovarian cancer in postmenopausal women by reducing the amount of estrogen produced in the body.

Corticotrophin-Releasing Factor Antagonist

The compound’s framework is conducive to modification into a corticotrophin-releasing factor 1 receptor antagonist . This application is significant in the treatment of depression and anxiety, as corticotrophin-releasing factor is involved in the stress response.

Leukotriene Antagonist

Structurally related compounds have been found to have potent activity against leukotriene C4 (LTC4) antagonist, which has a protective effect on HCl.ethanol-induced gastric lesions . This suggests a potential application in treating conditions like asthma and allergic rhinitis.

Antiparasitic Activity

The compound’s structure allows for the possibility of it being used to develop substrates with good in vitro activity against the protozoan parasite Trypanosoma brucei , the causative organism of Human African Trypanosomiasis . This could lead to new treatments for this neglected tropical disease.

Polymer Photostabilisers

Due to the compound’s potential for modification into triazine derivatives, it could be used in the production of polymer photostabilisers . These are additives that improve the resistance of polymers to degradation from exposure to ultraviolet light.

Herbicide Development

The synthetic pathways related to this compound could be employed to create herbicides . Triazine derivatives are known for their application in agriculture to control undesirable vegetation .

properties

IUPAC Name |

4-[2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FNO5/c1-3-17-21(26)23(20(25)14-7-5-6-8-19(14)28-17)12-16(24)15-11-13(22)9-10-18(15)27-4-2/h5-11,17H,3-4,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTLVZJCYCNMPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=C(C=CC(=C3)F)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl)-2-ethylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2935633.png)

![2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid](/img/structure/B2935634.png)

![2-Amino-6-benzyl-4-(2-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2935637.png)

![2,2,2-Trichloro-1-[4-[4-(dimethylamino)benzenecarbothioyl]piperazin-1-yl]ethanone](/img/structure/B2935638.png)

![4-Bromo-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol](/img/structure/B2935639.png)

![5-Methyl-7-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2935647.png)

![[(5E)-4-oxo-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2935654.png)